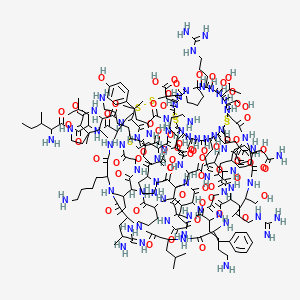

CART (55-102) (rat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CART (55-102) (Ratte) ist ein Peptidfragment, das aus dem Kokain- und Amphetamin-regulierten Transkript (CART) abgeleitet ist. Dieses Peptid ist bekannt für seine potente appetitzügelnde Aktivität und steht in enger Beziehung zu den Wirkungen von Leptin und Neuropeptid Y. Es spielt eine bedeutende Rolle bei der Regulierung des Fressverhaltens und der Energiehomöostase bei Ratten .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

CART (55-102) (Ratte) wird mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Die Peptidsequenz wird schrittweise auf einem festen Träger, typischerweise einem Harz, unter Verwendung geschützter Aminosäurederivate zusammengesetzt. Die Synthese umfasst wiederholte Zyklen von Entschützung, Kupplung und Waschen. Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von CART (55-102) (Ratte) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Ausbeute zu steigern. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Wirkmechanismus

Target of Action

CART (55-102) (rat) is a cocaine- and amphetamine-regulated transcript (CART) peptide . It is a potent appetite-suppressing agent, closely related to the actions of leptin and neuropeptide Y . It is involved in several physiological and pathological processes .

Mode of Action

CART (55-102) (rat) interacts with its targets to regulate feeding and induce anxiety and stress-related behavior . It inhibits normal and starvation-induced feeding and blocks the neuropeptide Y-induced feeding response . It is also involved in the regulation of energy homeostasis and interacts with several hypothalamic appetite circuits .

Biochemical Pathways

CART (55-102) (rat) is involved in the regulation of feeding behavior through its interaction with leptin and neuropeptide Y . It is also associated with the regulation of energy homeostasis . In the context of inflammation, it regulates spinal pain transmission .

Pharmacokinetics

It is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

CART (55-102) (rat) has an antihyperalgesic effect by inhibiting dipeptidyl-peptidase 4 (DPP4) in astrocytes and consequently reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model . It also significantly inhibits fasting-induced feeding of broiler chicks .

Action Environment

The action of CART (55-102) (rat) can be influenced by environmental factors such as the presence of inflammation . It is also worth noting that the suppressive effect on feeding is somewhat different between strains .

Biochemische Analyse

Biochemical Properties

“CART (55-102) (rat)” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is closely associated with leptin and neuropeptide Y . The nature of these interactions involves the regulation of appetite, energy balance, and stress response .

Cellular Effects

“CART (55-102) (rat)” has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits normal and starvation-induced feeding .

Molecular Mechanism

The molecular mechanism of action of “CART (55-102) (rat)” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, for instance, by inhibiting dipeptidyl-peptidase 4 (DPP4) in astrocytes and consequently reducing neuroinflammation .

Dosage Effects in Animal Models

The effects of “CART (55-102) (rat)” vary with different dosages in animal models. For instance, it has been found that intra-BLA infusions of a subrewarding dose of “CART (55-102) (rat)” plus injections of a subrewarding dose of AMPH produced conditioned place preference (CPP) in rats .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CART (55-102) (rat) is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically a resin, using protected amino acid derivatives. The synthesis involves repeated cycles of deprotection, coupling, and washing. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of CART (55-102) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CART (55-102) (Ratte) unterliegt in erster Linie Peptidbindungsbildungs- und Spaltungsreaktionen. Aufgrund seiner Peptidnatur beteiligt es sich typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat (HBTU)

Entschützungsreagenzien: Trifluoressigsäure (TFA)

Abspaltungsreagenzien: Fluorwasserstoffsäure (HF) oder TFA

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von CART (55-102) (Ratte) entsteht, ist das Peptid selbst, das anschließend gereinigt wird, um Nebenprodukte oder Verunreinigungen zu entfernen .

Wissenschaftliche Forschungsanwendungen

CART (55-102) (Ratte) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaften: Es wird verwendet, um die Regulation von Appetit und Fressverhalten sowie seine Rolle bei Stress und Angst-assoziiertem Verhalten zu untersuchen.

Endokrinologie: Forscher untersuchen seine Interaktionen mit Leptin und Neuropeptid Y, um die Energiehomöostase und Stoffwechselprozesse zu verstehen.

Schmerzforschung: Studien haben gezeigt, dass es an der spinalen nozizeptiven Übertragung beteiligt ist und potenzielle antihyperalgetische Wirkungen hat.

Wirkmechanismus

CART (55-102) (Ratte) übt seine Wirkungen über einen rezeptorunabhängigen Mechanismus aus. Es hemmt Dipeptidylpeptidase 4 (DPP4) in Astrozyten und reduziert so die Neuroinflammation im dorsalen Rückenmark. Dies führt zur Regulierung der spinalen Schmerzübertragung während peripherer Entzündungen . Darüber hinaus blockiert es die durch Neuropeptid Y induzierte Fressantwort und trägt so zu seiner appetitzügelnden Aktivität bei .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CART (62-102) (Ratte): Ein weiteres Peptidfragment, das aus demselben Transkript stammt und an ähnlichen physiologischen Prozessen beteiligt ist.

Neuropeptid Y: Ein Peptid, das das Fressverhalten stimuliert und dessen Wirkungen durch CART-Peptide blockiert werden.

Einzigartigkeit

CART (55-102) (Ratte) ist einzigartig aufgrund seines rezeptorunabhängigen Wirkmechanismus und seiner spezifischen Rolle bei der Regulierung des Fressverhaltens und der Energiehomöostase. Seine Fähigkeit, DPP4 zu hemmen und Neuroinflammation zu reduzieren, unterscheidet es weiter von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBSYMBQWAWYIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C226H367N65O65S7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5259 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)